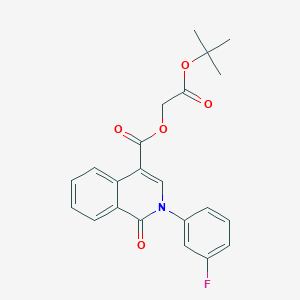

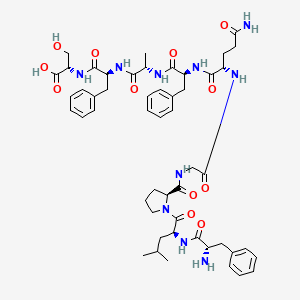

2-(Tert-butoxy)-2-oxoethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves introducing the tert-Boc group directly into the dihydroisoquinoline scaffold. Researchers have developed efficient methods for this purpose, including flow microreactor systems . These systems offer advantages over traditional batch processes, such as improved efficiency, versatility, and sustainability.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Tert-Butoxycarbonylation Reagent : This compound has been identified as a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is noted for its chemoselectivity and high yield under mild conditions (Saito et al., 2006).

Amidomercuration-Cyclization : It has been used in the amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives. This process leads to the formation of various chemical structures, including N-tert-butoxycarbonyl-5-chloro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline and its analogs (Berger & Kerly, 1993).

Material Science and Polymer Chemistry

Aromatic Polyamides Synthesis : Research has shown its application in the synthesis of aromatic polyamides. These polyamides display high thermal stability and are soluble in various organic solvents, making them suitable for creating transparent and tough films (Yang et al., 1999).

Ortho-Linked Polyamides : Another application is in the creation of ortho-linked polyamides. These materials have been synthesized using derivatives of this compound, resulting in noncrystalline, solvent-soluble polyamides with high thermal stability (Hsiao et al., 2000).

Biochemical Applications

- Antibacterial Activity : In the field of microbiology, derivatives of this compound have been synthesized and tested against Mycobacterium tuberculosis strains. Some derivatives showed significant activity against both fluoroquinolone-sensitive and fluoroquinolone-resistant strains (Guerrini et al., 2013).

Synthetic Studies and Catalysis

Solid-Phase Synthesis of Quinoxalines : It has been utilized in solid-phase synthesis processes, like the formation of quinoxalines from 3-diazenylbut-2-enes. This method offers an efficient route for synthesizing these compounds (Attanasi et al., 2001).

Tandem Conjugate Addition/Cyclization Protocol : This compound is part of a protocol for the asymmetric synthesis of tetrahydroquinoline derivatives, a process important in organic chemistry (Davies et al., 2009).

Propriétés

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO5/c1-22(2,3)29-19(25)13-28-21(27)18-12-24(15-8-6-7-14(23)11-15)20(26)17-10-5-4-9-16(17)18/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJANUHQFVYWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739474.png)

![N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2739475.png)

![4-BENZOYL-N-[3-(4-BENZOYLBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B2739476.png)

![1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739478.png)

![4-cyano-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide](/img/structure/B2739479.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2739480.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2739483.png)

![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2739486.png)

![1-methyl-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2739492.png)